2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15829297
InChI: InChI=1S/C7H8N2O2.ClH/c10-7-3-5-6(4-9-7)11-2-1-8-5;/h3-4,8H,1-2H2,(H,9,10);1H
SMILES:
Molecular Formula: C7H9ClN2O2
Molecular Weight: 188.61 g/mol

2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride

CAS No.:

Cat. No.: VC15829297

Molecular Formula: C7H9ClN2O2

Molecular Weight: 188.61 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride -

Specification

Molecular Formula C7H9ClN2O2
Molecular Weight 188.61 g/mol
IUPAC Name 1,2,3,6-tetrahydropyrido[3,4-b][1,4]oxazin-7-one;hydrochloride
Standard InChI InChI=1S/C7H8N2O2.ClH/c10-7-3-5-6(4-9-7)11-2-1-8-5;/h3-4,8H,1-2H2,(H,9,10);1H
Standard InChI Key LHWAKJWPOIIVBQ-UHFFFAOYSA-N
Canonical SMILES C1COC2=CNC(=O)C=C2N1.Cl

Introduction

Structural Characteristics

Molecular Architecture

The compound features a pyridine ring fused to a 1,4-oxazine moiety, forming a bicyclic system. The pyridine component contributes aromaticity and basicity, while the oxazine ring introduces conformational rigidity and hydrogen-bonding capabilities. The hydrochloride salt form enhances solubility, critical for bioavailability in drug formulations .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₇H₉ClN₂O₂
Molecular Weight188.61 g/mol
IUPAC Name1,2,3,6-Tetrahydropyrido[3,4-b] oxazin-7-one hydrochloride
Canonical SMILESC1COC2=CNC(=O)C=C2N1.Cl
LogP (Partition Coefficient)1.02

The bicyclic core’s electron-deficient pyridine ring facilitates electrophilic substitution, while the oxazine’s oxygen atom participates in hydrogen bonding .

Spectroscopic Features

  • NMR: The proton NMR spectrum reveals distinct signals for the oxazine methylene groups (δ 3.5–4.2 ppm) and aromatic protons on the pyridine ring (δ 7.1–8.3 ppm) .

  • IR: Stretching vibrations at 1650 cm⁻¹ (C=O) and 3200–3500 cm⁻¹ (O-H/N-H) confirm the presence of carbonyl and hydroxyl groups.

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is synthesized via tandem nucleophilic substitution (SN2) and aromatic substitution (SNAr) reactions. A representative method involves:

  • Intermediate Preparation: Reacting 2,4,6-tribromopyridin-3-ol with 1,3-dibromopropane in dimethylformamide (DMF) at 80°C for 4 hours, yielding 2,4,6-tribromo-3-(3-bromopropoxy)pyridine .

  • Cyclization: Treating the intermediate with potassium carbonate to induce oxazine ring formation via intramolecular etherification .

  • Hydrochloride Salt Formation: Acidic workup with hydrochloric acid generates the final product.

Table 2: Optimization of Synthesis Conditions

StepReagents/ConditionsYieldSource
Intermediate1,3-Dibromopropane, K₂CO₃, DMF61%
CyclizationK₂CO₃, reflux68–96%
Salt FormationHCl, EtOAc82%

Reactivity Profile

  • Electrophilic Aromatic Substitution: The pyridine ring undergoes bromination at the 4- and 6-positions under mild conditions .

  • Nucleophilic Attack: The oxazine oxygen participates in ring-opening reactions with Grignard reagents, enabling functionalization .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high aqueous solubility (>50 mg/mL) due to ionic dissociation. Stability studies indicate degradation <5% under accelerated conditions (40°C/75% RH, 4 weeks) .

Crystallography

X-ray diffraction reveals a planar bicyclic system with interatomic distances of 1.39 Å (C-O) and 1.34 Å (C-N), consistent with conjugated π-electron systems .

TargetAssay TypeIC₅₀/EC₅₀Source
PI3KγEnzymatic assay12 nM
COX-2In vitro inhibition1.2 μM

Anti-Inflammatory Effects

In murine models, the compound reduces TNF-α production by 78% at 10 mg/kg, comparable to dexamethasone .

Applications in Drug Development

Oncology

PI3K inhibitors are pivotal in targeting oncogenic signaling pathways. Preclinical trials show a 60% reduction in tumor volume in xenograft models when administered at 25 mg/kg twice daily .

Autoimmune Diseases

The anti-inflammatory profile supports potential use in rheumatoid arthritis, with phase I trials anticipated by 2026 .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator